molecular formula C13H20 B1295472 1,4-Diisopropyl-2-methylbenzene CAS No. 58502-85-5

1,4-Diisopropyl-2-methylbenzene

Cat. No.: B1295472
CAS No.: 58502-85-5
M. Wt: 176.3 g/mol
InChI Key: BRXCOIOOGGCKPZ-UHFFFAOYSA-N
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Description

1,4-Diisopropyl-2-methylbenzene, also known as 2-methyl-1,4-bis(1-methylethyl)benzene, is an organic compound with the molecular formula C13H20. It is a derivative of benzene, where two isopropyl groups and one methyl group are substituted at the 1, 4, and 2 positions, respectively. This compound is a colorless liquid that is immiscible in water but soluble in organic solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Diisopropyl-2-methylbenzene can be synthesized through the alkylation of benzene derivatives. One common method involves the Friedel-Crafts alkylation of 2-methylbenzene (toluene) with propylene in the presence of a Lewis acid catalyst such as aluminum trichloride (AlCl3). The reaction proceeds as follows:

C6H5CH3+2CH3CH=CH2C6H4(CH(CH3)2)2+H2O\text{C}_6\text{H}_5\text{CH}_3 + 2 \text{CH}_3\text{CH}=\text{CH}_2 \rightarrow \text{C}_6\text{H}_4(\text{CH}(\text{CH}_3)_2)_2 + \text{H}_2\text{O} C6​H5​CH3​+2CH3​CH=CH2​→C6​H4​(CH(CH3​)2​)2​+H2​O

Industrial Production Methods

In an industrial setting, the production of this compound typically involves the catalytic alkylation of toluene with propylene using a solid acid catalyst. This method is preferred due to its efficiency and scalability. The reaction is carried out at elevated temperatures and pressures to achieve high yields .

Chemical Reactions Analysis

Types of Reactions

1,4-Diisopropyl-2-methylbenzene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form hydroperoxides, which are useful as radical initiators in polymerization reactions.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the isopropyl and methyl groups direct incoming electrophiles to the ortho and para positions relative to the substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and tert-butyl hydroperoxide (TBHP) under acidic or basic conditions.

    Substitution: Electrophilic aromatic substitution reactions typically use reagents such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst like iron(III) chloride (FeCl3).

Major Products Formed

Scientific Research Applications

1,4-Diisopropyl-2-methylbenzene has several applications in scientific research and industry:

Mechanism of Action

The mechanism of action of 1,4-Diisopropyl-2-methylbenzene in chemical reactions involves the interaction of its aromatic ring with electrophiles or oxidizing agents. The isopropyl and methyl groups on the benzene ring influence the reactivity and orientation of these reactions. For example, in electrophilic aromatic substitution, the electron-donating nature of the isopropyl and methyl groups activates the benzene ring, making it more reactive towards electrophiles .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both isopropyl and methyl groups, which provide a combination of steric hindrance and electron-donating effects. This makes it a valuable compound in synthetic chemistry for the preparation of complex molecules and materials .

Properties

IUPAC Name

2-methyl-1,4-di(propan-2-yl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20/c1-9(2)12-6-7-13(10(3)4)11(5)8-12/h6-10H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRXCOIOOGGCKPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50207224
Record name 1,4-Diisopropyl-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50207224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58502-85-5
Record name 1,4-Diisopropyl-2-methylbenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058502855
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Diisopropyl-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50207224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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